Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring—a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is notable for its potential applications in various fields, including medicinal chemistry and agrochemicals. Its molecular formula is with a molecular weight of approximately 239.27 g/mol. The IUPAC name for this compound is ethyl 5-(2-hydroxypropan-2-yl)-4-prop-1-en-2-yl-1,2-oxazole-3-carboxylate, and it features both ester and alkene functional groups that contribute to its reactivity and biological activity.
These reactions illustrate the compound's versatility in synthetic organic chemistry and its potential as an intermediate in the synthesis of more complex molecules.
Research into the biological activity of Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate indicates that it may exhibit various pharmacological effects. Preliminary studies suggest potential antimicrobial and anti-inflammatory properties, making it a candidate for further pharmacological exploration. Its mechanism of action may involve interaction with specific enzymes or receptors in biological pathways, although detailed studies are needed to elucidate these interactions fully.
The synthesis of Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate typically involves several steps:
Industrial synthesis may utilize continuous flow reactors to enhance efficiency and scalability.
Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate has a wide range of applications:
Interaction studies focus on how Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate binds to biological targets. Initial findings suggest that it may interact with metabolic enzymes, potentially modulating their activity. Further investigations are necessary to clarify these interactions and their implications for therapeutic applications.
Several compounds share structural similarities with Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Ethyl 5-(hydroxymethyl)-1,2-isoxazole-3-carboxylate | C10H11NO4 | An ester derivative known for similar biological properties; often used in pharmaceutical applications. |
| 5-(Hydroxymethyl)-1,2-isoxazole-3-carboxylic acid | C8H9NO4 | A carboxylic acid form that serves as a precursor in various syntheses. |
| 5-Acetyl-n-[2-hydroxypropanoyl]-isoxazole | C11H13NO4 | Exhibits antimicrobial properties but varies in substitution patterns compared to Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate. |
These comparisons highlight how Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate stands out due to its unique propenyl group and potential applications across diverse fields. Its distinct structural features contribute to its reactivity and biological activity, setting it apart from other oxazole derivatives.